molecular formula C18H18F2N2 B11832439 6-Benzhydryl-3,3-difluoro-1,6-diazaspiro[3.3]heptane CAS No. 1363404-83-4

6-Benzhydryl-3,3-difluoro-1,6-diazaspiro[3.3]heptane

Cat. No.: B11832439
CAS No.: 1363404-83-4
M. Wt: 300.3 g/mol
InChI Key: GQOMJRFLSOTZSO-UHFFFAOYSA-N
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Description

6-Benzhydryl-3,3-difluoro-1,6-diazaspiro[3.3]heptane is a spirocyclic compound that belongs to a series of advanced angular [3.3]heptanes. It is characterized by its unique structure, which includes a spiro junction connecting two rings, and the presence of benzhydryl and difluoro groups. This compound is often used as a building block in organic synthesis and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzhydryl-3,3-difluoro-1,6-diazaspiro[3One common method involves the reaction of a suitable precursor with benzhydryl chloride and a fluorinating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-Benzhydryl-3,3-difluoro-1,6-diazaspiro[3.3]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

6-Benzhydryl-3,3-difluoro-1,6-diazaspiro[3.3]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Benzhydryl-3,3-difluoro-1,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets. The benzhydryl and difluoro groups play a crucial role in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Benzhydryl-3,3-difluoro-1,6-diazaspiro[3.3]heptane hydrochloride
  • Other azaspiro[3.3]heptane derivatives

Uniqueness

This compound is unique due to its specific combination of benzhydryl and difluoro groups, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

CAS No.

1363404-83-4

Molecular Formula

C18H18F2N2

Molecular Weight

300.3 g/mol

IUPAC Name

6-benzhydryl-3,3-difluoro-1,6-diazaspiro[3.3]heptane

InChI

InChI=1S/C18H18F2N2/c19-18(20)11-21-17(18)12-22(13-17)16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,21H,11-13H2

InChI Key

GQOMJRFLSOTZSO-UHFFFAOYSA-N

Canonical SMILES

C1C(C2(N1)CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)(F)F

Origin of Product

United States

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